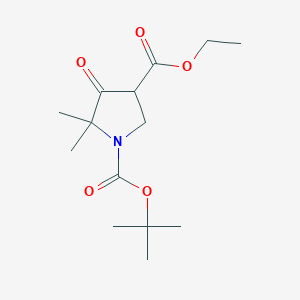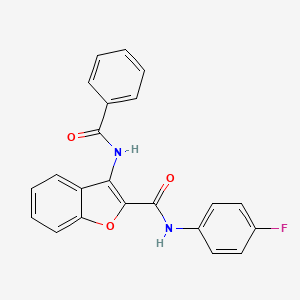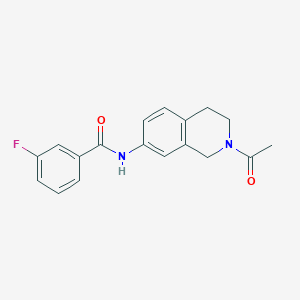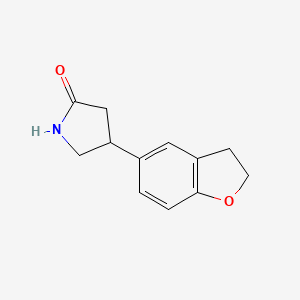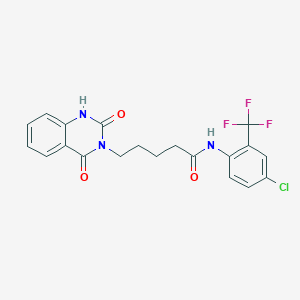![molecular formula C27H25N5O3S B2541771 2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896332-59-5](/img/structure/B2541771.png)
2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from simple precursors. For instance, the preparation of thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-ones involves the hydrolysis of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate followed by cyclization with acetic anhydride . Similarly, the synthesis of triazolo[3,4-b][1,3,4]thiadiazoles starts with the formation of ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate, which is further modified to form the triazole-thiol structure . These methods indicate that the synthesis of the compound would also involve strategic functional group transformations and cyclization steps.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a pyrazolo[3,4-b]pyridine derivative was determined, revealing coplanarity between the pyrazole, pyridine, and pyran rings . This suggests that the compound may also exhibit a planar structure, which could be important for its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds involves interactions with various reagents to form new heterocyclic systems. For instance, a pyrazolo[3,4-b]pyridine derivative was used to prepare triazine derivatives through coupling reactions . This indicates that the compound may also undergo reactions that expand its heterocyclic system or introduce new functional groups, potentially modifying its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized using spectroscopic methods and by studying their biological activities. For example, the antiviral activity of pyrazolo[3,4-b]pyridin-5-yl derivatives was evaluated, and some compounds showed activity against HSV1 and HAV-MBB . The vasodilator activity of pyrazolo[1,5-a][1,3,5]triazine derivatives was also studied, with some compounds exhibiting significant effects . These findings suggest that the compound may have similar properties, including potential biological activities that could be of pharmacological interest.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
One area of application involves the synthesis of new heteroarylindoles with potential anticancer properties. Compounds synthesized from similar chemical frameworks have shown moderate to high anticancer activity against specific cell lines, such as the MCF-7 human breast carcinoma cell line, suggesting the chemical's utility in developing novel anticancer agents (Abdelhamid et al., 2016).
Antimicrobial Applications
Another significant application is in the synthesis of compounds with antimicrobial activities. For instance, pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and related compounds synthesized using similar scaffolds have been evaluated for their antitrypanosomal activity. These studies indicate the compound's role in generating new antimicrobial agents, which could be effective against a range of bacterial and fungal pathogens (Abdelriheem et al., 2017).
Insecticidal Applications
Additionally, the compound has been used as a precursor for synthesizing new bioactive sulfonamide thiazole derivatives, serving as potential insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. This application is critical for agricultural chemistry, where the development of new, effective, and potentially less harmful pesticides is continuously sought (Soliman et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c1-17-4-6-20(7-5-17)23-15-22(19-8-10-21(35-3)11-9-19)30-32(23)25(33)16-36-26-28-24-14-18(2)12-13-31(24)27(34)29-26/h4-14,23H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVSEJBYISGTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC(=O)N4C=CC(=CC4=N3)C)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2541688.png)

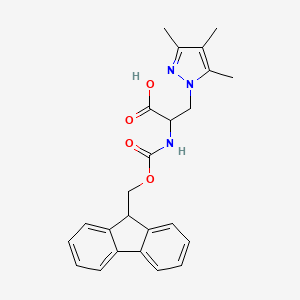
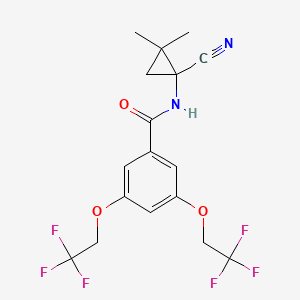
![Ethyl 2-(butylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2541696.png)
![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone](/img/structure/B2541697.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541699.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide](/img/structure/B2541701.png)

